4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol)
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Overview
Description
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) is a complex organic compound characterized by its unique structure, which includes four benzene-1,2-diol groups attached to an ethene-1,1,2,2-tetrayl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) typically involves multi-step organic reactions. One common method starts with the preparation of the ethene-1,1,2,2-tetrayl core, which can be synthesized through the reaction of a suitable precursor with a strong base under controlled conditions. The subsequent steps involve the attachment of benzene-1,2-diol groups through electrophilic aromatic substitution reactions, often using catalysts such as Lewis acids to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene rings can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form tetrahydroxy derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other macromolecules with specific properties.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation-reduction reactions. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The hydroxyl groups on the benzene rings can interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.
Mechanism of Action
The mechanism by which 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) exerts its effects involves interactions with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The ethene-1,1,2,2-tetrayl core provides structural rigidity, allowing the compound to maintain its integrity under different conditions.
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol)
- 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diamine)
- 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-dicarboxylic acid)
Uniqueness
Compared to its analogs, 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(benzene-1,2-diol) is unique due to the presence of hydroxyl groups, which impart specific reactivity and interaction capabilities. This makes it particularly useful in applications requiring redox activity and hydrogen bonding.
Properties
Molecular Formula |
C26H20O8 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
4-[1,2,2-tris(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C26H20O8/c27-17-5-1-13(9-21(17)31)25(14-2-6-18(28)22(32)10-14)26(15-3-7-19(29)23(33)11-15)16-4-8-20(30)24(34)12-16/h1-12,27-34H |
InChI Key |
RFMOFACAYXGGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=C(C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O)O)O |
Origin of Product |
United States |
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